
H-Tyr-gly-NH2 hcl
描述
H-Tyr-gly-NH2 hcl, also known as Tyrosylglycinamide hydrochloride, is a chemical compound with the molecular formula C11H16ClN3O3 and a molecular weight of 273.72 g/mol . It is a main product in the category of special chemicals .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C11H16ClN3O3 . The compound H-Tyr-D-Arg-Phe-Gly-NH2 was selected for development as a potential analgesic drug based on the close similarity of its structure to that of natural peptides .Chemical Reactions Analysis
Peptides and proteins undergo hydrolysis, a process where a molecule is broken down into smaller components. The efficiency of the cleavage of the amino acid bonds and the recovery of the individual amino acids can be affected by the different chemical properties of the conjugated amino acid bonds .科学研究应用
生长激素释放活性
合成的五肽Tyr-dTrp-Gly-Phe-Met-NH2,作为Met5-脑啡肽的类似物,在体外展示了一种独特的能力,能够特异性地释放生长激素(GH),而不影响其他激素如LH、FSH、TSH、PRL或ACTH的释放。结构活性研究强调了在第2位置具有芳香族氨基酸残基对GH释放活性的重要性。这项研究突出了H-Tyr-gly-NH2 HCl在与生长激素调节和治疗相关研究中的潜在应用(Bowers et al., 1980)。
质谱和结构阐明
包括Gly-Tyr-NH2在内的肽系列已被用于质谱研究,以帮助氨基酸酰胺和寡肽的结构阐明。创建了这个肽系列的N、O-三甲基化、N-乙酰化衍生物,包括Gly-Tyr-NH2,已经使得能够分析它们的质谱,并确认了所提出的碎裂途径。这突显了Gly-Tyr-NH2在质谱中的重要性及其在理解肽结构中的作用(Haegele et al., 1974)。
海胆精子的呼吸活性
涉及Tyr类似物(Tyr-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly)等肽的研究对于理解海胆精子的呼吸活性至关重要。这项研究阐明了肽如何调节细胞呼吸速率和净H+流出,对于我们理解海洋生物的细胞呼吸及其调节有着重要贡献(Repaske & Garbers, 1983)。
热力学研究
This compound已被用于合成复杂分子,如Tb(Tyr)(Gly)3Cl3·3H2O,有助于热力学研究。测量了这些分子的溶解焓和形成焓,为理解复杂分子结构的热力学提供了宝贵数据(Lei Ke-lin, 2004)。
作用机制
Target of Action
The primary target of H-Tyr-gly-NH2 hcl is the μ-opioid receptors . These receptors play a crucial role in pain perception and analgesia, and their activation can lead to significant analgesic effects .
Mode of Action
This compound interacts with its targets, the μ-opioid receptors, in a manner analogous to endogenous peptides . This interaction leads to the desensitization of these receptors, which can result in potent analgesic effects .
Biochemical Pathways
The activation of μ-opioid receptors by this compound can affect various biochemical pathways. One key pathway is the inhibition of adenylate cyclase activity, leading to a decrease in cAMP formation . This can result in the inhibition of gonadotropin-stimulated steroidogenesis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its analgesic effects. It has been observed to significantly prolong tail-flick latency in mice when administered in a certain dose range . This suggests that this compound can effectively reduce pain perception.
安全和危害
For safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化分析
Biochemical Properties
H-Tyr-gly-NH2 hcl plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It has been shown to interact with 5-hydroxytryptamine (5-HT) receptors, which are critical in regulating mood, anxiety, and other neurological functions . The interaction between this compound and 5-HT receptors suggests its potential use in treating conditions related to neurotransmitter imbalances, such as depression and anxiety disorders.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By modulating 5-HT receptors, this compound can alter intracellular signaling cascades, leading to changes in gene expression and metabolic activity . These effects can impact cell function, potentially offering therapeutic benefits for neurological and psychiatric conditions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with 5-HT receptors. This binding can result in either the inhibition or activation of these receptors, depending on the specific receptor subtype and cellular context . The modulation of 5-HT receptor activity by this compound can lead to changes in downstream signaling pathways, ultimately affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained interactions with 5-HT receptors and prolonged biochemical effects . Degradation over time can reduce its efficacy, necessitating careful consideration of experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively modulate 5-HT receptor activity without causing significant adverse effects . Higher doses may lead to toxic effects, including receptor desensitization and potential neurotoxicity. Understanding the dosage thresholds is essential for optimizing its therapeutic potential while minimizing risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to neurotransmitter regulation. It interacts with enzymes and cofactors that modulate 5-HT receptor activity, influencing metabolic flux and metabolite levels . These interactions can affect the overall balance of neurotransmitter systems, highlighting the importance of metabolic considerations in its application.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These mechanisms ensure that the compound reaches its target sites, such as 5-HT receptors, and exerts its biochemical effects . The localization and accumulation of this compound within specific tissues can influence its overall efficacy and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, enhancing its interactions with 5-HT receptors and other biomolecules . Understanding these localization mechanisms is crucial for optimizing its use in research and therapy.
属性
IUPAC Name |
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3.ClH/c12-9(11(17)14-6-10(13)16)5-7-1-3-8(15)4-2-7;/h1-4,9,15H,5-6,12H2,(H2,13,16)(H,14,17);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFLEXYAKADQLH-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1450478.png)
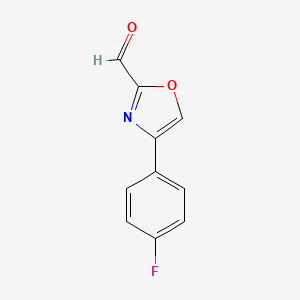
![tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450480.png)
![7-Butyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1450481.png)

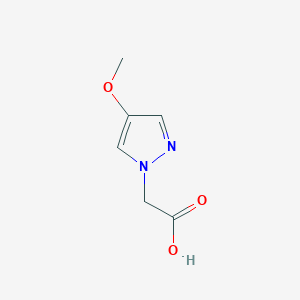
![2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1450488.png)
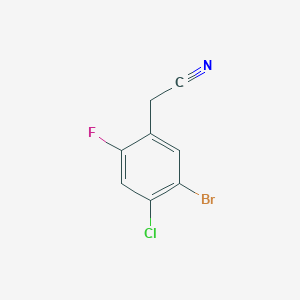

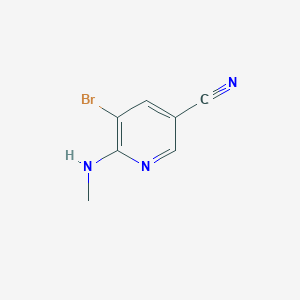

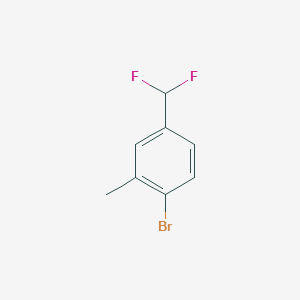
![5-Azoniaspiro[4.4]nonane Chloride](/img/structure/B1450498.png)
